molecular formula C20H26N2O3 B6033243 2-cyclohexyl-6-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole

2-cyclohexyl-6-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole

Numéro de catalogue B6033243
Poids moléculaire: 342.4 g/mol
Clé InChI: CMHCNFYEZBYCNU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-cyclohexyl-6-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as GW791343 or GW-791343 and is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor has been implicated in various physiological processes, including inflammation, pain, and immune response.

Mécanisme D'action

GW791343 is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is expressed on various cells, including immune cells, and is involved in the regulation of various physiological processes. The binding of ATP to the P2X7 receptor leads to the activation of the receptor and the release of various pro-inflammatory cytokines and chemokines. GW791343 inhibits the binding of ATP to the P2X7 receptor, thereby preventing the activation of the receptor and the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
GW791343 has been shown to have various biochemical and physiological effects. In vitro studies have shown that GW791343 inhibits the release of IL-1β and IL-18 from macrophages and microglia. In vivo studies have shown that GW791343 reduces the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis. GW791343 has also been shown to reduce the severity of colitis in a mouse model of inflammatory bowel disease.

Avantages Et Limitations Des Expériences En Laboratoire

GW791343 has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the P2X7 receptor, which allows for the specific targeting of this receptor. Another advantage is that it has been extensively studied in scientific research, which allows for the comparison of results across different studies. One limitation is that it has a complex synthesis process, which may limit its availability and increase its cost. Another limitation is that it has not been extensively studied in clinical trials, which limits its potential therapeutic applications.

Orientations Futures

There are several future directions for the study of GW791343. One direction is to investigate its potential therapeutic applications in clinical trials. Another direction is to investigate its potential as a tool for the study of the P2X7 receptor and its role in various physiological processes. Additionally, there is a need for further research on the biochemical and physiological effects of GW791343 and its potential limitations for lab experiments. Finally, there is a need for the development of new and more efficient synthesis methods for GW791343.

Méthodes De Synthèse

GW791343 is a complex organic compound that requires a multi-step synthesis process. The first step involves the preparation of 2-amino-3-nitrobenzoic acid, which is then converted to 2-amino-3-nitrobenzoyl chloride. The second step involves the reaction of 2-amino-3-nitrobenzoyl chloride with 3-methoxy-1-piperidinecarboxylic acid to produce the intermediate compound. The final step involves the reaction of the intermediate compound with cyclohexyl isocyanide to produce GW791343.

Applications De Recherche Scientifique

GW791343 has been extensively studied in scientific research due to its potential therapeutic applications. The P2X7 receptor has been implicated in various physiological processes, including inflammation, pain, and immune response. Therefore, GW791343 has been investigated as a potential therapeutic agent for the treatment of various diseases, including chronic pain, inflammatory bowel disease, and multiple sclerosis.

Propriétés

IUPAC Name

(2-cyclohexyl-1,3-benzoxazol-6-yl)-(3-methoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-24-16-8-5-11-22(13-16)20(23)15-9-10-17-18(12-15)25-19(21-17)14-6-3-2-4-7-14/h9-10,12,14,16H,2-8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHCNFYEZBYCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C(=O)C2=CC3=C(C=C2)N=C(O3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.